Cas no 1246817-19-5 (5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct)

5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct 化学的及び物理的性質

名前と識別子

-

- 5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct

- 5-Deshydroxy-5-formyl N,N’-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct

- DTXSID70747536

- 2-[1-[2-Butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-1-hydroxypentan-2-yl]-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde

- 2-{1-[2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazol-5-yl]-1-hydroxypentan-2-yl}-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde

- 1246817-19-5

- 2-[1-[[2-Butyl-4-chloro-1-[[2'-[1-(triphenylMethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-1H-iMidazol-5-yl]hydrox

- 5-Deshydroxy-5-forMyl N,N'-Trityl Losartan IMpurity B

- 1H-Imidazole-5-carboxaldehyde, 2-[1-[[2-butyl-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]hydroxymethyl]butyl]-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-

-

- インチ: InChI=1S/C82H70Cl2N12O2/c1-3-5-45-73-85-77(84)74(94(73)55-58-48-52-60(53-49-58)68-42-25-27-44-70(68)80-88-90-92-96(80)82(64-35-18-9-19-36-64,65-37-20-10-21-38-65)66-39-22-11-23-40-66)75(98)71(28-4-2)78-86-76(83)72(56-97)93(78)54-57-46-50-59(51-47-57)67-41-24-26-43-69(67)79-87-89-91-95(79)81(61-29-12-6-13-30-61,62-31-14-7-15-32-62)63-33-16-8-17-34-63/h6-27,29-44,46-53,56,71,75,98H,3-5,28,45,54-55H2,1-2H3

- InChIKey: NNKFHGLBAHAECN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 1324.5121749Da

- どういたいしつりょう: 1324.5121749Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 98

- 回転可能化学結合数: 25

- 複雑さ: 2270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 160Ų

- 疎水性パラメータ計算基準値(XlogP): 18.6

5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | D290030-5mg |

5-Deshydroxy-5-formyl N,N’-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct |

1246817-19-5 | 5mg |

¥1680.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D290030-50mg |

5-Deshydroxy-5-formyl N,N’-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct |

1246817-19-5 | 50mg |

¥13440.00 | 2023-09-15 |

5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adductに関する追加情報

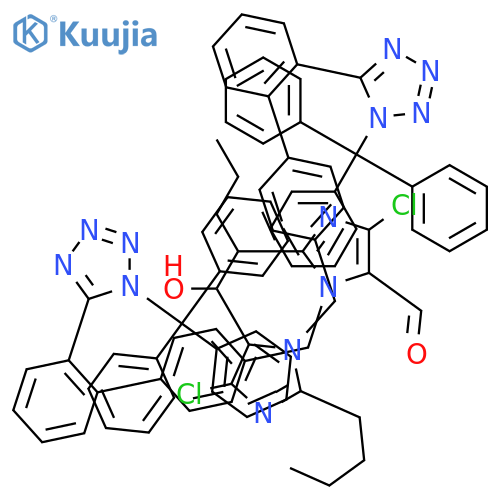

5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct (CAS No. 1246817-19-5)

The compound 5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct, identified by the CAS number 1246817-19-5, represents a significant advancement in the field of organic synthesis and drug development. This compound is a derivative of losartan, a well-known angiotensin II receptor blocker (ARB) used in the treatment of hypertension and other cardiovascular conditions. The modification introduced in this compound involves the substitution of specific functional groups, which may enhance its pharmacokinetic properties or bioavailability.

The structure of this compound includes a 5-deshydroxy group, which suggests the removal of a hydroxyl group at the fifth position, potentially altering the compound's reactivity and stability. Additionally, the presence of a formyl group indicates the introduction of an aldehyde moiety, which can participate in various chemical reactions, such as condensation or oxidation reactions. The N,N'-ditrityl groups are indicative of trityl protecting groups commonly used in organic synthesis to stabilize reactive intermediates during complex transformations.

The term α-butyl refers to the substitution pattern on the butyl chain attached to the molecule, which can influence its solubility and lipophilicity. The combination of these structural features makes this compound a valuable intermediate in the synthesis of more complex molecules or as a precursor for drug delivery systems.

Recent studies have highlighted the importance of such modified losartan derivatives in addressing challenges related to drug resistance and improving therapeutic outcomes. For instance, researchers have explored the potential of these compounds in targeting specific isoforms of angiotensin II receptors, which could lead to more personalized treatment options for patients with refractory hypertension or heart failure.

The synthesis of this compound involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Techniques such as Suzuki coupling, Stille coupling, or other cross-coupling reactions may be employed to introduce specific functional groups. The use of protecting groups like trityl groups ensures that sensitive sites remain unreactive during critical steps of the synthesis.

In terms of applications, this compound could serve as a key intermediate in the development of novel antihypertensive agents with improved efficacy and reduced side effects. Its unique structure may also facilitate its use in drug delivery systems, such as liposomal formulations or polymer-based carriers, enhancing its ability to target specific tissues or cells.

Furthermore, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. Molecular modeling studies have shown that this compound exhibits favorable absorption profiles and minimal potential for off-target effects, making it a promising candidate for preclinical testing.

The development of this compound aligns with current trends in medicinal chemistry towards creating more selective and potent drugs with enhanced pharmacokinetic profiles. By leveraging cutting-edge synthetic techniques and computational tools, scientists can continue to push the boundaries of drug discovery and develop innovative treatments for cardiovascular diseases.

In conclusion, the compound 5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct (CAS No. 1246817-19-5) represents a significant milestone in organic synthesis and drug development. Its unique structural features and potential applications make it a valuable asset in advancing therapeutic options for patients suffering from hypertension and related cardiovascular conditions.

1246817-19-5 (5-Deshydroxy-5-formyl N,N'-Ditrityl Losartan α-Butyl-losartan Aldehyde Adduct) 関連製品

- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)

- 2158520-04-6(3-amino-1,1-diethyl-3-methylurea)

- 896382-96-0(1-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoylpiperidine-4-carboxamide)

- 18023-33-1(Vinyltriisopropoxysilane)

- 51855-99-3(a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-)

- 1526728-83-5(1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine)

- 1312703-28-8(H2TPDC-NH2)

- 2649011-48-1(5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine)

- 890605-83-1((2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide)